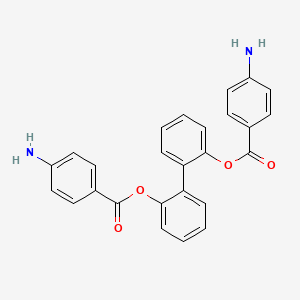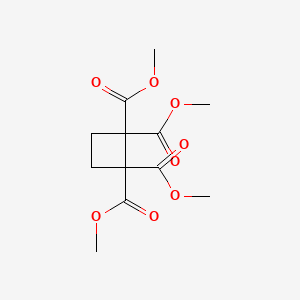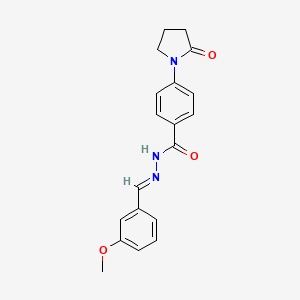![molecular formula C18H25N3O2 B5514570 N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)
N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showcased a method involving NMR, mass spectra, and FT-IR, among others, to confirm the structure of the synthesized compound (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure is often confirmed through X-ray crystallography. For example, the structure of certain pyrazole derivatives was confirmed by single crystal X-ray diffraction studies, revealing specific dihedral angles and hydrogen bond interactions (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical properties of pyrazole derivatives are influenced by their functional groups. For instance, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been studied as inhibitors, where the potency was affected by the nature of the heteroaryl fragment (Allan et al., 2009).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, are crucial for understanding the behavior of these compounds under various conditions. Some compounds demonstrate thermal stability up to specific temperatures, which is essential for their practical applications (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with other molecules, are vital for the application of these compounds. The electrophilic and nucleophilic regions on the molecular surface have been identified through DFT calculations, offering insights into their reactivity (Kumara et al., 2018).
科学的研究の応用
Synthesis and Chemical Properties
Research on pyrazole derivatives highlights the synthesis and characterization of these compounds, with a focus on their potential applications in various fields. For instance, Hassan et al. (2014) discussed the synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the chemical versatility of pyrazole compounds in producing potentially bioactive molecules (Hassan, Hafez, & Osman, 2014).
Antiallergic and Antiviral Properties
Some pyrazole derivatives have been studied for their antiallergic properties, such as the work by Nohara et al. (1985), who synthesized compounds with significant antiallergic activity (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985). Additionally, Hebishy et al. (2020) explored benzamide-based 5-aminopyrazoles for their remarkable antiavian influenza virus activity, suggesting the potential of pyrazole derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Chemical Synthesis Techniques
The development of new synthetic pathways for pyrazole compounds, as described by Ikemoto et al. (2005), who developed a practical synthesis method for a CCR5 antagonist, illustrates the importance of pyrazole derivatives in medicinal chemistry and highlights innovative approaches to their synthesis (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Heterocyclic Chemistry Applications
Pyrazole derivatives are integral in heterocyclic chemistry, with applications ranging from the synthesis of nucleotide analogs to potential therapeutic agents. Research by Anderson et al. (1986) on the synthesis of 3‐alkoxy‐1‐β‐D‐ribofuranosylpyrazolo[3,4‐d]pyrimidines related to nucleosides like adenosine and guanosine underscores the relevance of pyrazole derivatives in the synthesis of biologically relevant molecules (Anderson, Dalley, Revankar, & Robins, 1986).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(2S)-1-methoxy-3-phenylpropan-2-yl]-2-methyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)16-11-17(21(3)20-16)18(22)19-15(12-23-4)10-14-8-6-5-7-9-14/h5-9,11,13,15H,10,12H2,1-4H3,(H,19,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXUXRZQXBLNNQ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC(CC2=CC=CC=C2)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN(C(=C1)C(=O)N[C@@H](CC2=CC=CC=C2)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)
![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)
![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)


![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)
